![molecular formula C21H22ClN3O4 B2936888 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide CAS No. 2380034-91-1](/img/structure/B2936888.png)
2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
The synthesis of 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide involves several steps. One common method includes the reaction of 2-chlorophenol with 3-[(morpholin-4-yl)methyl]-1,2-benzoxazole in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. It is known to interact with focal adhesion kinase 1, which plays a crucial role in cell signaling and regulation . The compound’s effects are mediated through its binding to this target, leading to alterations in cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide include other phenylmorpholines and benzoxazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide is another phenylmorpholine with distinct properties and applications .
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-14(28-20-5-3-2-4-17(20)22)21(26)23-15-6-7-19-16(12-15)18(24-29-19)13-25-8-10-27-11-9-25/h2-7,12,14H,8-11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNGBNMOGLKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)ON=C2CN3CCOCC3)OC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
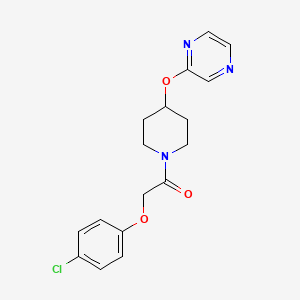
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)
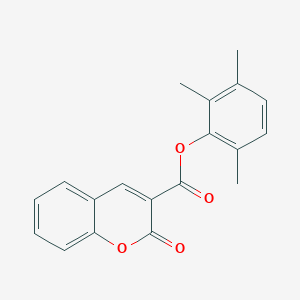

![(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2936813.png)
![2-(2-fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2936814.png)
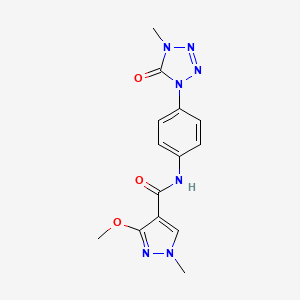
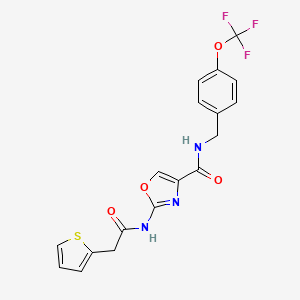

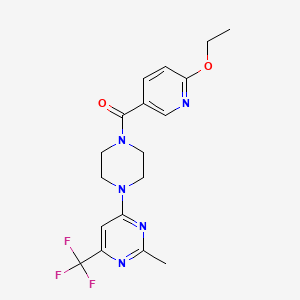
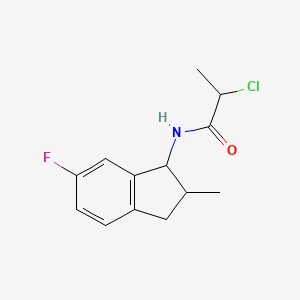
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)
![N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2936826.png)
